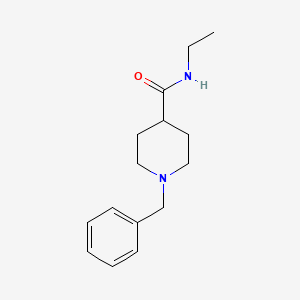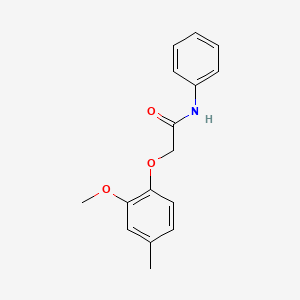![molecular formula C24H30O8S B5231633 dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate, also known as DBPDA, is a chemical compound with a molecular formula of C24H28O10S. DBPDA is a sulfonate ester that has shown potential in various scientific applications.
Mécanisme D'action
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acts as a crosslinking agent by forming covalent bonds between polymer chains, resulting in the formation of a three-dimensional network. This network enhances the mechanical properties of the polymer and improves its resistance to heat and chemicals. As a surfactant, dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate reduces the interfacial tension between the polymer and the aqueous phase, resulting in the formation of stable emulsions. In metal-organic frameworks, dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acts as a bridging ligand between metal ions, resulting in the formation of a porous structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate. However, studies have shown that dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is non-toxic and does not have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has several advantages in lab experiments, including its high yield synthesis, low toxicity, and versatility in various scientific applications. However, one of the limitations of dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is its limited solubility in polar solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate research, including its potential use as a drug delivery system, as a biosensor for the detection of biomolecules, and as a catalyst for organic reactions. dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate can also be modified to improve its solubility and enhance its performance in various applications.
Conclusion:
dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is a versatile chemical compound that has shown potential in various scientific applications. Its high yield synthesis, low toxicity, and versatility make it a promising candidate for future research in the fields of polymer synthesis, metal-organic frameworks, and catalysis. Further research is needed to explore its potential use in drug delivery systems, biosensors, and other applications.
Méthodes De Synthèse
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate can be synthesized through the reaction between 4,4'-oxybis(benzenesulfonyl chloride) and dibutyl oxalate in the presence of a base. The reaction yields dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has been used in various scientific research applications, including as a crosslinking agent in polymer synthesis, as a surfactant in emulsion polymerization, and as a precursor for sulfonated polymers. dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has also been used as a ligand for the synthesis of metal-organic frameworks and as a catalyst for organic reactions.
Propriétés
IUPAC Name |
butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8S/c1-3-5-15-29-23(25)17-31-19-7-11-21(12-8-19)33(27,28)22-13-9-20(10-14-22)32-18-24(26)30-16-6-4-2/h7-14H,3-6,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRPBAQRGGHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)

![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)
![3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)
